N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 922461-35-6
VCID: VC4654902
InChI: InChI=1S/C19H23N3O4S2/c1-12-4-6-16(7-5-12)28(25,26)22-10-8-15(9-11-22)18(24)21-19-20-13(2)17(27-19)14(3)23/h4-7,15H,8-11H2,1-3H3,(H,20,21,24)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=C(S3)C(=O)C)C
Molecular Formula: C19H23N3O4S2
Molecular Weight: 421.53

N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide

CAS No.: 922461-35-6

Cat. No.: VC4654902

Molecular Formula: C19H23N3O4S2

Molecular Weight: 421.53

* For research use only. Not for human or veterinary use.

N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide - 922461-35-6

Specification

CAS No. 922461-35-6
Molecular Formula C19H23N3O4S2
Molecular Weight 421.53
IUPAC Name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C19H23N3O4S2/c1-12-4-6-16(7-5-12)28(25,26)22-10-8-15(9-11-22)18(24)21-19-20-13(2)17(27-19)14(3)23/h4-7,15H,8-11H2,1-3H3,(H,20,21,24)
Standard InChI Key JIKAGQLVTATZOR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=C(S3)C(=O)C)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

N-(5-Acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide features three distinct regions:

  • Thiazole Core: A 4-methylthiazole ring substituted at position 5 with an acetyl group. Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen, known for their role in bioactivity and drug design .

  • Piperidine-Carboxamide Backbone: A piperidine ring (six-membered amine) linked to a carboxamide group at position 4. Piperidines are common in pharmaceuticals due to their conformational flexibility and ability to engage in hydrogen bonding .

  • Tosyl Protecting Group: A para-toluenesulfonyl (tosyl) group attached to the piperidine nitrogen, which enhances stability and modulates solubility .

The molecular formula is C₂₁H₂₅N₃O₄S₂, with a molecular weight of 471.57 g/mol. Key physicochemical properties include a calculated logP of 2.8 (indicating moderate lipophilicity) and a polar surface area of 112 Ų, suggesting moderate blood-brain barrier permeability .

Spectroscopic Data

  • NMR: The 1H^1H-NMR spectrum displays characteristic signals for the thiazole protons (δ 7.2–7.4 ppm), acetyl methyl group (δ 2.6 ppm), and tosyl aromatic protons (δ 7.8 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 472.1 [M+H]⁺, consistent with the molecular formula .

Synthetic Routes and Optimization

Key Synthetic Steps

The synthesis involves a multi-step sequence (Scheme 1):

  • Thiazole Formation: Condensation of 4-methylthiazol-2-amine with acetyl chloride yields 5-acetyl-4-methylthiazol-2-amine.

  • Piperidine Functionalization: (R)-Piperidine-4-carboxylic acid is tosylated using tosyl chloride in dichloromethane with triethylamine as a base.

  • Amide Coupling: The tosylated piperidine is coupled to the thiazole amine using HATU/DIEA in DMF, forming the final carboxamide .

Critical Reaction Parameters:

  • Coupling efficiency relies on anhydrous conditions and stoichiometric HATU.

  • Tosylation requires controlled temperatures (<0°C) to avoid sulfonate byproducts .

Pharmacological Activity and Mechanism

KCNQ1 Channel Activation

N-(5-Acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide demonstrates potent activation of KCNQ1 potassium channels, with an EC₅₀ of 1.5 μM in CHO-K1 cells . KCNQ1 is vital for repolarizing cardiac myocytes, and its dysfunction is linked to long QT syndrome (LQTS). The compound increases outward K⁺ currents by stabilizing the channel’s open state, shortening action potential duration .

Table 1: Comparative Activity of Thiazole Derivatives on KCNQ1

CompoundEC₅₀ (μM)% Max Current Increase
Parent (ML277)0.66220%
This Compound1.5180%
S-Enantiomer>30<5%
4-Trifluoromethoxy Analog>30<5%

Selectivity Profile

The compound shows >50-fold selectivity over KCNQ2 and KCNQ4 channels, critical for avoiding off-target neurological effects .

Structure-Activity Relationships (SAR)

Thiazole Modifications

  • 5-Acetyl Group: Removal reduces potency (EC₅₀ >10 μM), highlighting its role in hydrogen bonding with channel residues.

  • 4-Methyl Substitution: Replacement with bulkier groups (e.g., ethyl) decreases activity by 8-fold, suggesting steric hindrance .

Piperidine-Tosyl Interactions

  • Tosyl Group: Essential for metabolic stability. Replacement with acetyl or benzyl groups reduces half-life in human hepatocytes from 120 min to <30 min .

  • Piperidine Conformation: The (R)-enantiomer is 20-fold more potent than the (S)-form, indicating stereospecific binding .

Pharmacokinetics and Metabolic Stability

In Vitro ADME

  • Microsomal Stability: Half-life of 45 min (human) and 22 min (rat) in liver microsomes.

  • CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 12 μM) .

Key Metabolites

  • Primary Pathways: Oxidative O-demethylation (major) and sulfoxide formation (minor).

  • Metabolite M1: 5-(2-hydroxyacetyl)-4-methylthiazole derivative (inactive) .

Therapeutic Implications and Future Directions

Cardiac Arrhythmias

By enhancing KCNQ1 activity, this compound could treat LQTS or atrial fibrillation. Preclinical models show a 40% reduction in action potential duration at 10 μM .

Limitations and Optimization Targets

  • Oral Bioavailability: Poor solubility (2 μg/mL) limits oral dosing. Prodrug strategies (e.g., phosphate esters) are under investigation.

  • Metabolic Stability: Introducing electron-withdrawing groups (e.g., CF₃) at the tosyl ring is being explored to reduce oxidative metabolism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator